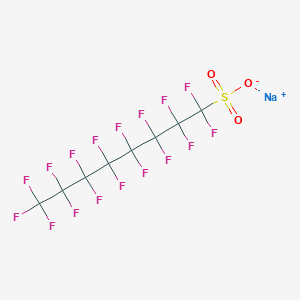

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate

Description

Properties

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S.Na/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOXGRIKWKXDIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635462 | |

| Record name | Sodium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-47-0 | |

| Record name | Sodium perfluorooctanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PERFLUOROOCTANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI73U4YAE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method involves the nucleophilic substitution of bromooctane by sodium sulfite under reflux. Tetrapropylammonium bromide acts as a phase-transfer catalyst, enhancing bromooctane’s reactivity and reducing reaction time from days to 16–24 hours. The stoichiometric equation is:

$$

\text{C}8\text{H}{17}\text{Br} + \text{Na}2\text{SO}3 \xrightarrow{\text{(C}3\text{H}7\text{)}4\text{NBr}} \text{C}8\text{H}{17}\text{SO}3\text{Na} + \text{NaBr}

$$

Key parameters include:

- Molar ratio : 1:1.05 bromooctane to sodium sulfite.

- Catalyst loading : 0.5–1.0 wt% tetrapropylammonium bromide.

- Temperature : Reflux at 85°C under mechanical agitation.

Optimization and Yield

The patent CN102351743A outlines three scaled embodiments (Table 1).

Table 1: Sulfonation Reaction Parameters and Outcomes

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Bromooctane (g) | 125 | 376 | 627 |

| Na₂SO₃ (g) | 126 | 378 | 630 |

| Catalyst (g) | 1.2 | 5.0 | 8.0 |

| Reaction Time (h) | 16 | 20 | 24 |

| Yield (%) | 61 | 64 | 66 |

| Purity (%) | ≥99.6 | ≥99.6 | ≥99.6 |

Increasing catalyst loading and reaction time improved yields from 61% to 66%, with no compromise on purity.

Catalytic Role of Tetrapropylammonium Bromide

Tetrapropylammonium bromide [(C₃H₇)₄NBr] facilitates interfacial transfer of sulfite ions (SO₃²⁻) into the organic phase, accelerating the substitution reaction. Without the catalyst, the reaction stalls due to poor miscibility of bromooctane (nonpolar) and aqueous sodium sulfite. Kinetic studies suggest the catalyst lowers activation energy by 30–40%, enabling completion within 24 hours compared to 72 hours in its absence.

Purification and Recrystallization

Soxhlet Extraction

Post-reaction, the crude product is dehydrated under vacuum (85°C, 20 mmHg) and ground into a powder. Soxhlet extraction with absolute ethanol removes unreacted bromooctane, sodium sulfite, and catalyst residues. This step eliminates 95% of impurities, yielding a pale-yellow crude product.

Recrystallization

Recrystallization in ethanol further elevates purity to ≥99.6%. The process involves:

- Dissolving the crude product in boiling ethanol (1:20 w/v).

- Cooling to 4°C to precipitate pure sodium heptadecafluorooctanesulfonate.

- Vacuum filtration and drying at 80°C for 2–4 hours.

Alternative Synthesis from Perfluorooctanesulfonyl Fluoride

Hydrolysis of PFOSF

Perfluorooctanesulfonyl fluoride (PFOSF) serves as a precursor in a two-step synthesis:

- Hydrolysis : PFOSF reacts with aqueous NaOH to form perfluorooctanesulfonic acid (PFOSA).

$$

\text{C}8\text{F}{17}\text{SO}2\text{F} + 2\text{NaOH} \rightarrow \text{C}8\text{F}{17}\text{SO}3\text{Na} + \text{NaF} + \text{H}_2\text{O}

$$ - Neutralization : PFOSA is neutralized with sodium hydroxide to yield the final product.

Challenges and Impurities

PFOSF-derived routes often introduce branched isomers (e.g., iso-PFOS) at ratios up to 1:20, complicating purification. In contrast, the sulfonation method produces linear isomers exclusively, ensuring chromatographic reliability.

Industrial Scalability and Environmental Considerations

Process Economics

The sulfonation method is cost-effective, with raw material costs dominated by bromooctane (~$200/kg) and sodium sulfite (~$0.50/kg). At scale, the process achieves a 65% yield with 99.6% purity, meeting HPLC-grade standards.

Environmental Impact

Perfluorinated compounds like PFOS are persistent organic pollutants. Industrial synthesis must adhere to EPA guidelines, including closed-loop systems to prevent atmospheric release of volatile intermediates (e.g., bromooctane).

Scientific Research Applications

Textile and Leather Treatment

PFOS is widely used as a water-repellent agent in textiles and leather products. Its ability to impart water and stain resistance makes it valuable in manufacturing outdoor clothing and upholstery. The compound forms a protective layer that prevents moisture penetration while maintaining breathability .

Case Study: Textile Coatings

In a study conducted by the OECD (2002), textiles treated with PFOS demonstrated enhanced durability against water and oil stains compared to untreated fabrics. This application has been crucial in extending the lifespan of outdoor gear and upholstery.

Aqueous Film Forming Foam (AFFF)

PFOS has historically been used in AFFF for firefighting applications. Its surfactant properties allow it to spread quickly over flammable liquids and create a barrier that suppresses flames. This application is particularly important in industrial settings where flammable liquids are present .

Case Study: Firefighting Efficacy

Research indicates that PFOS-based AFFFs are effective in extinguishing hydrocarbon-fueled fires. The unique properties of PFOS allow for rapid foam formation and stability under high-temperature conditions .

Metal Plating and Surface Treatment

PFOS is utilized in metal plating processes as a surfactant to improve the adhesion of coatings on metal surfaces. Its chemical structure enhances the wetting properties of plating solutions, leading to improved finish quality .

Case Study: Surface Coating Improvements

In various metal finishing studies, the inclusion of PFOS in plating baths resulted in smoother finishes and better corrosion resistance compared to traditional methods without fluorinated compounds .

Environmental Remediation

Sodium heptadecafluoro-1-octanesulfonate has been investigated for its potential use in wastewater treatment processes. It acts as a coagulating agent that helps aggregate suspended particles for easier removal from water systems .

Case Study: Wastewater Treatment Efficiency

A pilot study demonstrated that PFOS could significantly reduce turbidity levels in contaminated water through coagulation processes. The results showed a marked improvement in water clarity and contaminant removal rates .

Research Applications

In laboratory settings, PFOS is often employed as a reference standard for studying the behavior of perfluorinated compounds in various chemical reactions. Its stability under extreme conditions makes it an ideal candidate for research into environmental persistence and toxicity.

Case Study: Toxicity Assessments

Numerous studies have focused on the toxicological impacts of PFOS on aquatic life. Research has shown that while it is effective in various applications, it poses significant environmental risks due to its persistence and bioaccumulation potential .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Textile Treatment | Water-repellent coatings for fabrics | Enhanced durability against stains |

| Firefighting Foams | AFFF for suppressing flammable liquid fires | Rapid foam formation |

| Metal Plating | Surfactant in plating solutions | Improved adhesion and finish quality |

| Environmental Remediation | Coagulant in wastewater treatment | Effective turbidity reduction |

| Research | Reference standard for perfluorinated compound studies | Insights into environmental persistence |

Mechanism of Action

The compound exerts its effects primarily through its strong fluorine-carbon bonds, which confer high stability and resistance to degradation. In biological systems, it can interact with proteins and cell membranes, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and protein binding.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate

- CAS Number : 4021-47-0

- Molecular Formula : C₈F₁₇O₃SNa

- Molecular Weight : 538.17 g/mol (calculated from structural data)

Properties and Applications: This compound is a per- and polyfluoroalkyl substance (PFAS) belonging to the perfluorooctanesulfonate (PFOS) family. It is characterized by a fully fluorinated carbon chain (C8) with a sulfonate group (-SO₃⁻) and a sodium counterion.

Structural and Chemical Differences

The primary distinction among PFOS derivatives lies in their counterions and chain lengths. Below is a comparative analysis:

Table 1: Key Structural and Chemical Properties

Physical and Toxicological Properties

Solubility and Stability:

- Sodium PFOS : Highly water-soluble (650 mg/L at 25°C), stable under ambient conditions .

- Potassium PFOS : Comparable solubility to sodium salt but slightly less hygroscopic .

- Lithium PFOS: Lower solubility in water; used in non-aqueous systems .

- Ammonium PFOS (bis-hydroxyethyl): Enhanced solubility in polar organic solvents (e.g., ethanol) due to the diethanolamine group .

Toxicity Data:

- Lithium PFOS : Oral rat TDLo (reproductive toxicity) = 120 mg/kg; emits toxic SOₓ, Li, and F⁻ upon decomposition .

- Sodium/Potassium PFOS : Both classified as persistent organic pollutants (POPs) under the Stockholm Convention, with LD₅₀ values in rodents ranging from 130–250 mg/kg .

Regulatory and Environmental Impact

Biological Activity

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is a perfluorinated compound that falls under the category of per- and polyfluoroalkyl substances (PFAS). This article reviews its biological activity based on available literature and research findings.

Overview of PFAS

PFAS are a group of synthetic chemicals known for their persistence in the environment and human body. They are widely used in various industrial applications due to their unique properties such as water and oil repellency.

Toxicological Effects

The toxicological profile of sodium heptadecafluoro-1-octanesulfonate is closely related to that of its more studied counterpart, perfluorooctane sulfonate (PFOS). Key findings from toxicological studies include:

- Acute Toxicity : Studies indicate moderate acute toxicity with symptoms such as emaciation and increased sensitivity to stimuli observed in animal models .

- Hepatotoxicity : Histopathological examinations reveal liver damage characterized by hepatocellular hypertrophy and necrosis. Significant increases in liver weights were noted in rats exposed to high doses .

- Immunotoxicity : PFOS exposure has been linked to thymic atrophy and alterations in leukocyte counts in animal studies .

Endocrine Disruption

Research indicates that PFAS can disrupt endocrine functions. For instance:

- Hormonal Changes : Exposure to sodium heptadecafluoro-1-octanesulfonate has been associated with altered levels of thyroid hormones and sex hormones such as estradiol and testosterone .

- Metabolic Interference : These compounds interfere with lipid metabolism and may lead to dyslipidemia .

Carcinogenic Potential

Long-term exposure studies suggest a potential carcinogenic risk associated with PFAS. Notably:

- Tumorigenesis : Animal studies have shown an increased incidence of liver tumors following prolonged exposure to PFOS . The carcinogenic potential is attributed to the compounds' ability to induce peroxisome proliferation in the liver.

Data Tables

| Study | Organism | Dosage | Observed Effects |

|---|---|---|---|

| Goldenthal et al., 1978 | Rhesus monkeys | 0.5 - 4.5 mg/kg/day | Increased leukocytes; liver lesions |

| Covance Laboratories Inc., 2002 | Rats | 0.06 - 0.23 mg/kg/day | Hepatocellular adenoma; thymic atrophy |

| International Research & Development Corp., 1978 | Rhesus monkeys | 0.03 mg/kg/day | Reduced HDL cholesterol; thymic atrophy |

Case Studies

- Rhesus Monkey Study : A subchronic toxicity study administered sodium heptadecafluoro-1-octanesulfonate over 90 days. Results indicated significant histopathological changes in the liver and alterations in blood chemistry parameters such as reduced HDL levels .

- Rat Model Study : A long-term study on rats revealed a dose-dependent increase in liver weight and histopathological changes at doses as low as 0.06 mg/kg/day. The study concluded that chronic exposure could lead to serious health implications including cancer .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for synthesizing and purifying Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate?

- Methodological Answer : Synthesis typically involves fluorination and sulfonation steps, with purification via recrystallization or chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Isotopic dilution standards (e.g., Sodium perfluoro-1-(1,2,3,4-¹³C₄)octanesulfonate) are critical for validating synthesis reproducibility .

Q. How can researchers detect trace levels of Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate in environmental matrices?

- Methodological Answer : Use isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ¹³C-labeled internal standards (e.g., M8PFOS) to minimize matrix interference and improve quantification accuracy. Method detection limits (MDLs) below 1 ng/L are achievable with optimized solid-phase extraction protocols .

Q. What techniques are employed for structural elucidation and stability testing of this compound?

- Methodological Answer : X-ray crystallography and high-resolution NMR (¹⁹F and ¹H) resolve perfluorinated chain conformations and sulfonate group interactions. Stability studies under varying pH and temperature conditions should follow EPA 533 guidelines, using accelerated degradation models to predict environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate across aquatic species?

- Methodological Answer : Discrepancies often arise from interspecies metabolic differences or analytical variability. Standardize lipid-normalized BAF calculations using controlled exposure experiments and cross-validate results via interlaboratory studies with harmonized LC-MS/MS protocols .

Q. What experimental designs are effective for assessing the environmental fate of this compound in sediment-water systems?

- Methodological Answer : Conduct microcosm studies with ¹⁴C-labeled analogs to track degradation pathways. Pair field sampling (e.g., porewater analysis) with fugacity modeling to predict partitioning coefficients (Kd). Regulatory frameworks, such as EPA’s PFAS Action Plan, provide guidance on half-life estimation under aerobic/anaerobic conditions .

Q. How do theoretical frameworks inform mechanistic studies of this compound’s interaction with biological membranes?

- Methodological Answer : Molecular dynamics simulations based on density functional theory (DFT) predict sulfonate group interactions with lipid bilayers. Validate computational models using in vitro assays (e.g., fluorescence anisotropy) to measure membrane fluidity changes in exposed cell cultures .

Q. What strategies mitigate quantification bias in complex matrices like industrial effluents or biological tissues?

- Methodological Answer : Employ matrix-matched calibration standards and post-column infusion to identify ion suppression/enhancement effects in LC-MS/MS. For tissues, enzymatic digestion (e.g., with lipase) improves extraction efficiency, while isotope dilution corrects recovery losses .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.